molecular formula C15H18N2O4 B1265202 2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid

2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid

Cat. No.: B1265202
M. Wt: 290.31 g/mol
InChI Key: SEUUNRVBBVWRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-hydroxyindol-3-ylacetyl)-valine is a N-acyl-amino acid.

Scientific Research Applications

Chemical Synthesis

  • Substituted 3-acetoxy-1-acetyl-1H-indoles, related to the chemical structure , have been synthesized via Ullmann coupling, providing precursors to chromogenic compounds used in microorganism identification. These compounds are rarely found in literature, highlighting their unique application in this field (Dominguez, Gang, & Kirsch, 2009).

Amino Acid Research

  • Amino acids like 2-amino-5-phenylpentanoic acid, closely related to the compound , are constituent components in AM-toxins. These findings contribute to our understanding of the biochemical pathways and molecular composition of such toxins (Shimohigashi, Lee, & Izumiya, 1976).

Pharmaceutical Research

  • Compounds structurally similar to 2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid have been utilized in designing potent inhibitors for human plasma renin, a key target in hypertension treatment (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Metabolic and Biochemical Studies

  • The study of organic acids, including derivatives of indole-3-acetic acids, in various microbial cultures has provided insights into the metabolic pathways and chemical ecology of these organisms. These compounds have been detected and analyzed in cultures of thermophilic sulfur-dependent anaerobic archaea, contributing to our understanding of extremophile biochemistry (Rimbault, Guézennec, Fromage, Niel, Godfroy, & Rocchiccioli, 1993).

Enzymatic and Synthetic Chemistry

  • The synthesis of 1-acetyl-1H-indol-3-yl acetates, which are structurally similar to the compound of interest, demonstrates the utility of these compounds in synthetic chemistry. This includes their application in the microwave-assisted cyclization and decarboxylation processes (Parshotam, Brazier, Bovill, & Osborn, 2016).

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H18N2O4/c1-8(2)14(15(20)21)17-13(19)5-9-7-16-12-6-10(18)3-4-11(9)12/h3-4,6-8,14,16,18H,5H2,1-2H3,(H,17,19)(H,20,21)

InChI Key

SEUUNRVBBVWRRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=C1C=CC(=C2)O

Synonyms

6-OH-IAA-Val
N-(6-hydroxyindol-3-ylacetyl)-valine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
Reactant of Route 2
2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
Reactant of Route 3
2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
Reactant of Route 5
2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
Reactant of Route 6
2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.